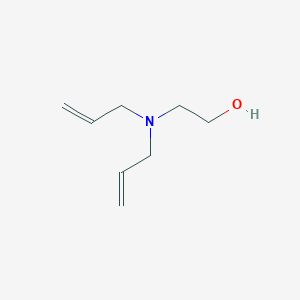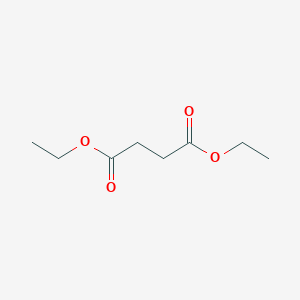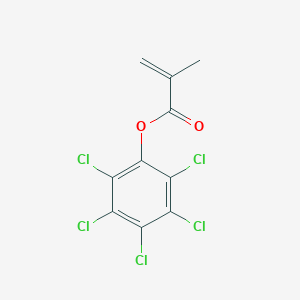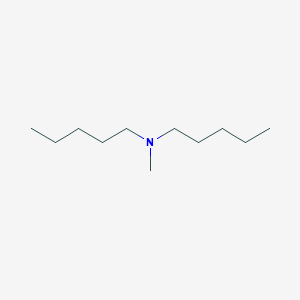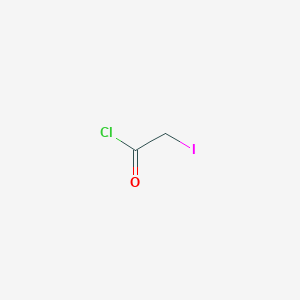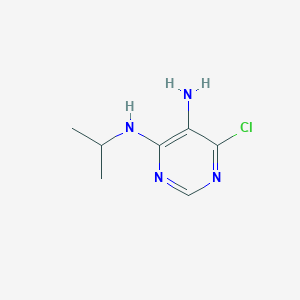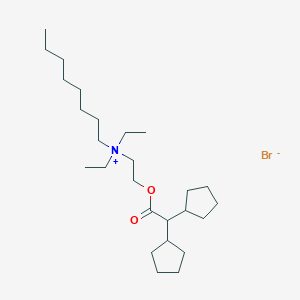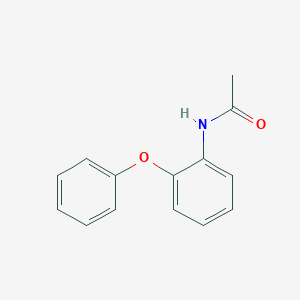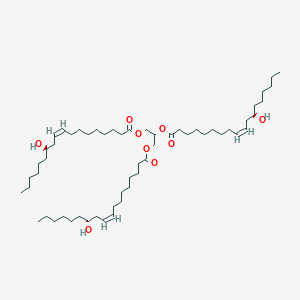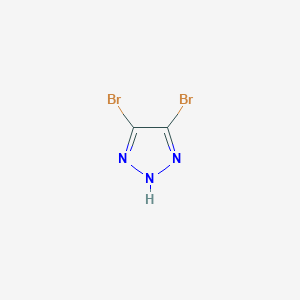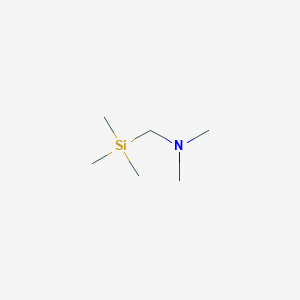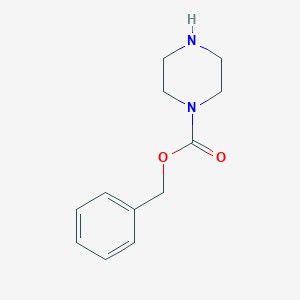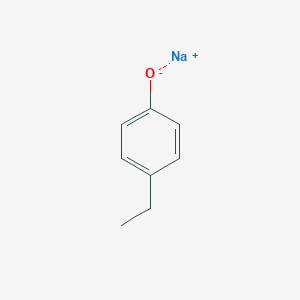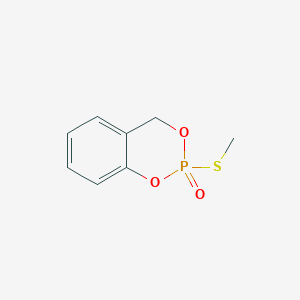
2-Methylthio-4H-1,3,2-benzodioxaphosphorin 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylthio-4H-1,3,2-benzodioxaphosphorin 2-oxide, commonly known as MBO, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. MBO is a phosphorin oxide derivative that has been synthesized and studied for its biochemical and physiological effects.
Scientific Research Applications
MBO has been studied for its potential applications in scientific research. One of the main applications of MBO is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. MBO has been shown to selectively detect ROS in living cells and can be used to study the role of ROS in various biological processes.
MBO has also been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MBO has been shown to induce apoptosis in cancer cells through the activation of caspases.
Mechanism Of Action
The mechanism of action of MBO is not fully understood, but it is believed to involve the generation of ROS. MBO reacts with ROS to form a fluorescent product, which can be detected in cells. Additionally, MBO has been shown to induce the formation of ROS in cancer cells, leading to apoptosis.
Biochemical And Physiological Effects
MBO has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, MBO has been shown to inhibit the activity of butyrylcholinesterase, another enzyme involved in the breakdown of acetylcholine.
Advantages And Limitations For Lab Experiments
One of the main advantages of using MBO in lab experiments is its selectivity for ROS. MBO can be used to specifically detect ROS in cells, allowing for the study of their role in various biological processes. Additionally, MBO has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
One limitation of using MBO in lab experiments is its toxicity. MBO has been shown to be toxic to cells at high concentrations, which can limit its use in certain studies. Additionally, the synthesis of MBO can be challenging and time-consuming, which can also limit its use in lab experiments.
Future Directions
There are several possible future directions for research on MBO. One direction is the development of MBO-based fluorescent probes for the detection of ROS in vivo. Another direction is the further study of MBO as an anti-cancer agent, including the development of MBO-based cancer therapies. Additionally, the mechanism of action of MBO could be further elucidated to better understand its biochemical and physiological effects.
Synthesis Methods
The synthesis of MBO involves the reaction of 2-methylthio-1,3,2-benzodioxaphosphole with oxygen in the presence of a catalyst. This reaction results in the formation of MBO, which can be purified through column chromatography. The purity of MBO can be confirmed through NMR spectroscopy and mass spectrometry.
properties
CAS RN |
18865-25-3 |
|---|---|
Product Name |
2-Methylthio-4H-1,3,2-benzodioxaphosphorin 2-oxide |
Molecular Formula |
C8H9O3PS |
Molecular Weight |
216.2 g/mol |
IUPAC Name |
2-methylsulfanyl-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide |
InChI |
InChI=1S/C8H9O3PS/c1-13-12(9)10-6-7-4-2-3-5-8(7)11-12/h2-5H,6H2,1H3 |
InChI Key |
GOAOHVJAXBHBBP-UHFFFAOYSA-N |
SMILES |
CSP1(=O)OCC2=CC=CC=C2O1 |
Canonical SMILES |
CSP1(=O)OCC2=CC=CC=C2O1 |
synonyms |
2-methylthio-4H-1,3,2-benzodioxaphosphorin 2-oxide MTBO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



